molecular formula C36H44CuN4 B083331 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) CAS No. 14409-63-3

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

Cat. No. B083331
CAS RN: 14409-63-3
M. Wt: 596.3 g/mol
InChI Key: WYWUPEFEFRBNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

CuOEP is typically synthesized through the complexation of organic porphyrin compounds with copper (II) ions. The process involves the preparation of the octaethylporphyrin (OEP) ligand followed by its complexation with copper (II) salts under specific conditions to form CuOEP. The synthesis can be influenced by factors such as solvent, temperature, and reaction time.

Molecular Structure Analysis

The molecular structure of CuOEP has been extensively studied using techniques like X-ray diffraction and spectroscopy. CuOEP exhibits a planar structure with copper at the center of the porphyrin ring. The ethyl groups attached to the porphyrin ring can induce steric effects that influence the overall molecular conformation and properties of the compound.

Chemical Reactions and Properties

CuOEP is involved in various chemical reactions, particularly in catalysis and electron transfer processes. Its chemical reactivity is significantly influenced by the central copper ion, which can participate in oxidation-reduction reactions. The interaction of CuOEP with other molecules can lead to the formation of mixed adlayers, affecting its chemical behavior and application in catalysis.

Physical Properties Analysis

The physical properties of CuOEP, such as solubility, melting point, and crystallinity, are determined by its molecular structure and substituents. These properties are crucial for its application in different fields, such as materials science and catalysis. The presence of ethyl groups can affect the solubility and phase behavior of CuOEP.

Chemical Properties Analysis

The chemical properties of CuOEP, including its redox behavior, binding affinity to various substrates, and catalytic activity, are primarily governed by the central copper ion. The electronic structure of CuOEP allows it to participate in electron transfer processes, making it a valuable catalyst in organic transformations.

For detailed references, please see the following sources:

Scientific Research Applications

  • Surface Restructuring in Molecular Networks : Kim, Kim, and Park (2020) investigated the time-dependent surface restructuring of domain structures of this compound, driven by self-assembled octanoic acid on Au(111) surfaces. This study provides insights into molecular adsorption/desorption and rearrangement of supramolecular architectures, highlighting its potential in nanotechnology and surface science applications (Kim, Kim, & Park, 2020).

  • Molecular Assembly Control at Electrochemical Interface : Yoshimoto, Higa, and Itaya (2004) examined the mixed adlayers of this compound with cobalt(II) phthalocyanine on Au(111) and found that the composition varied with immersion time, offering a method to control molecular assembly at electrochemical interfaces (Yoshimoto, Higa, & Itaya, 2004).

  • Fluorescent Assay for Nucleic Acid Detection : Zhai, Li, and Sun (2011) demonstrated the use of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron(III) chloride nanoparticles as a fluorescent assay platform for nucleic acid detection. This highlights its potential in biochemical assays and diagnostics (Zhai, Li, & Sun, 2011).

  • Impact on Electrical Properties of Organic Devices : Tan, Yeap, Chow, Schreiner, and Cheong (2014) studied the effect of the thickness of porphyrin, including this compound, on the electrical properties of organic devices. This research is crucial for the development of organic electronic devices (Tan, Yeap, Chow, Schreiner, & Cheong, 2014).

  • Kinetics and Spectrophotometric Studies : Giovannetti, Bartocci, Pucciarelli, and Ricciutelli (2004) focused on the reaction kinetics and spectrophotometric analysis of this compound, contributing to the understanding of its chemical behavior and potential in analytical chemistry (Giovannetti, Bartocci, Pucciarelli, & Ricciutelli, 2004).

properties

IUPAC Name

copper;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWUPEFEFRBNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44CuN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ME Sánchez Vergara, JA Hernández Méndez… - Polymers, 2023 - mdpi.com
Polymers | Free Full-Text | Influence of the Polymeric Matrix on the Optical and Electrical Properties of Copper Porphine-Based Semiconductor Hybrid Films Next Article in Journal …
Number of citations: 9 www.mdpi.com
S Yoshimoto, N Higa, K Itaya - Journal of the American Chemical …, 2004 - ACS Publications
Mixed adlayers of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) were prepared by immersing Au(111) substrate in a …
Number of citations: 120 pubs.acs.org
C Canales, F Varas-Concha, TE Mallouk… - Applied Catalysis B …, 2016 - Elsevier
Chemically modified electrodes formed by π-stacking of metalloporphyrins provide a stable and efficient electrocatalytic system for the hydrogen evolution reaction at pH 7.0. …
Number of citations: 44 www.sciencedirect.com
S Yoshimoto, A Saito, E Tsutsumi, F D'Souza, O Ito… - Langmuir, 2004 - ACS Publications
Supramolecular assembled layers of ferrocene-linked C 60 derivative (C 60 Fc) and various metal ions coordinated to octaethylporphyrin (MOEP) were formed on the surface of a Au(…
Number of citations: 51 pubs.acs.org
K Suto, S Yoshimoto, K Itaya - Langmuir, 2006 - ACS Publications
Two-component adlayers consisting of cobalt(II) phthalocyanine (CoPc) and a metalloporphyrin such as 5,10,15,20-tetraphenyl-21H,23H-porphine copper(II) (CuTPP), 2,3,7,8,12,13,17,…
Number of citations: 67 pubs.acs.org
PA Sutton, SJ Rowland - Journal of Chromatography A, 2012 - Elsevier
High temperature gas chromatography (HTGC) is a routine technique for the analysis of high boiling compounds which are eluted from the column with oven cycling up to >400C. In …
Number of citations: 36 www.sciencedirect.com
C Canales, G Ramírez - Electrochimica Acta, 2015 - Elsevier
A new method of modifying previously oxidized glassy carbon electrode (GCE) using commercial cobalt (II) porphyrin is proposed. This novel assembly presents a significant …
Number of citations: 20 www.sciencedirect.com
ME Sánchez-Vergara, L Hamui, D González-Verdugo… - Polymers, 2021 - mdpi.com
The use of composite films with semiconductor behavior is an alternative to enhance the efficiency of optoelectronic devices. Composite films of poly(3,4-ethylenedioxythiophene):poly(…
Number of citations: 2 www.mdpi.com
C Canales, AF Olea, L Gidi, R Arce, G Ramírez - Electrochimica Acta, 2017 - Elsevier
Chemically modified glassy carbon electrodes formed by π-stacking of commercial cobalt (II) and copper (II) porphyrins have been used as stable and efficient electrocatalytic system for …
Number of citations: 18 www.sciencedirect.com
S Yamazaki, Y Yamada, T Ioroi, N Fujiwara… - Journal of …, 2005 - Elsevier
The equilibrium adsorption amount of Co porphyrins possessing various meso-substituents on Vulcan XC 72R was determined. The adsorption amount differs significantly among the …
Number of citations: 108 www.sciencedirect.com

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